molecular formula C16H15NO3 B8741244 N-(2-acetylphenyl)-4-methoxybenzamide

N-(2-acetylphenyl)-4-methoxybenzamide

Cat. No.: B8741244
M. Wt: 269.29 g/mol
InChI Key: WHYBHFRCALKVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Acetylphenyl)-4-methoxybenzamide is an aromatic amide derivative characterized by a 4-methoxybenzamide moiety linked to a 2-acetylphenyl group. The acetyl group at the ortho position of the phenyl ring and the methoxy group at the para position of the benzamide contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2-acetylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H15NO3/c1-11(18)14-5-3-4-6-15(14)17-16(19)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,19)

InChI Key

WHYBHFRCALKVMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent Position/Modification Functional Group Variation Evidence ID
N-(2-Acetylphenyl)-4-methoxybenzamide 2-Acetylphenyl, 4-methoxybenzamide Amide linkage
N-(4-Acetylphenyl)-4-methoxybenzamide 4-Acetylphenyl (para isomer) Positional isomerism of acetyl group
N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide Carbamothioyl group (-NH-CS-) Sulfur-containing ligand for metal complexes
N-(2-Methoxy-4-nitrophenyl)acetamide Nitro group at para position Electron-withdrawing nitro substituent
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Thiazole ring incorporation Heterocyclic thiazole moiety
N-(6-Aminohexyl)-4-methoxybenzamide Aminohexyl spacer Aliphatic amine for conjugation
Key Observations:
  • Functional Group Variations :
    • The carbamothioyl group in N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide enhances metal coordination capabilities, forming octahedral complexes with Mn, Co, Cd, and Hg, unlike the parent amide .
    • The nitro group in N-(2-methoxy-4-nitrophenyl)acetamide introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the acetyl group .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data
Compound Stability/Reactivity Metal Coordination Behavior Biological Relevance Evidence ID
This compound Moderate stability under neutral pH Limited data; likely weak coordination Potential kinase inhibition
N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide High stability in metal complexes Forms octahedral [M(MAA)₂(H₂O)₂]Cl₂ Antimicrobial applications
N-(6-Aminohexyl)-4-methoxybenzamide pH-dependent hydrolysis (stable at pH 6) Not applicable (conjugation scaffold) Oligonucleotide delivery
N-n-Butyl 4-methoxybenzamide High lipophilicity No coordination reported Antidepressant (Moclobemide analog)
Key Observations:
  • Stability: The aminohexyl derivative (N-(6-aminohexyl)-4-methoxybenzamide) shows pH-dependent stability, with significant hydrolysis at pH <5.2, making it suitable for controlled drug release in acidic environments .
  • Metal Coordination : The carbamothioyl analog exhibits robust coordination with transition metals, suggesting utility in catalysis or metallodrug design .
  • Biological Activity : Thiazole- and nitro-containing analogs are associated with antimicrobial and anti-inflammatory activities, though direct data for the target compound remain speculative .

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